molecular formula C22H25N5O2S B11671648 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11671648
M. Wt: 423.5 g/mol
InChI Key: JBOHUIWTTWNRGB-HZHRSRAPSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with an appropriate thiol to form the sulfanyl group.

    Hydrazide Formation: The intermediate is further reacted with hydrazine to form the acetohydrazide moiety.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with an aldehyde or ketone to form the Schiff base, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. As an anticancer agent, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
  • **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
  • **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide

Uniqueness

What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the propoxyphenyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H25N5O2S/c1-3-14-29-19-12-10-17(11-13-19)15-23-24-20(28)16-30-22-26-25-21(27(22)4-2)18-8-6-5-7-9-18/h5-13,15H,3-4,14,16H2,1-2H3,(H,24,28)/b23-15+

InChI Key

JBOHUIWTTWNRGB-HZHRSRAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC)C3=CC=CC=C3

Origin of Product

United States

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